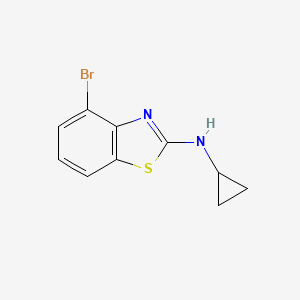

4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine

Übersicht

Beschreibung

4-Bromo-N-cyclopropyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C₁₂H₁₂BrN₂S It is a brominated derivative of benzothiazole, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine typically involves the bromination of 1,3-benzothiazol-2-amine followed by the introduction of the cyclopropyl group. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-N-cyclopropyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted benzothiazoles.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the biological activity of benzothiazole derivatives. It has been investigated for its potential antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It has been studied for its ability to inhibit certain enzymes and receptors, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-1,3-benzothiazol-2-amine

4-Bromo-6-fluoro-1,3-benzothiazol-2-amine

Uniqueness: 4-Bromo-N-cyclopropyl-1,3-benzothiazol-2-amine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural difference sets it apart from other brominated benzothiazoles and contributes to its distinct properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

4-Bromo-N-cyclopropyl-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. Its molecular formula is C₉H₈BrN₂S, with a molecular weight of approximately 269.16 g/mol. The compound features a benzothiazole backbone with a bromine atom at the 4-position and a cyclopropyl group attached to the nitrogen of the amine functional group. This structural configuration contributes to its potential therapeutic properties, particularly in oncology.

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties . It has been shown to induce apoptosis in various cancer cell lines and disrupt cellular proliferation pathways. The mechanism of action is believed to involve metabolic activation by cytochrome P450 enzymes, which leads to the formation of active metabolites that exert cytotoxic effects on cancer cells.

In Vitro Studies

In vitro studies indicate that this compound effectively inhibits the proliferation of several cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The compound's ability to promote apoptosis was confirmed through assays measuring cell viability and apoptosis markers such as caspase activation and PARP cleavage .

In Vivo Studies

In vivo evaluations have further supported its antitumor efficacy. Animal models treated with this compound showed significant tumor regression compared to control groups. The compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics, enhancing its potential as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cytotoxic Metabolites : Upon metabolic activation, the compound generates reactive intermediates that can bind to cellular macromolecules, leading to cytotoxicity.

- Signal Transduction Pathways : It may modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-N-cyclopropyl-1,3-benzothiazol-2-amine | Similar benzothiazole backbone | Exhibits significant antitumor properties |

| 4-Bromo-2-benzothiazolamine | Contains an amine group | Used in synthesizing coronary heart disease drugs |

| 4-Bromo-N-(substituted)benzothiazolamines | Varying substituents on the benzene ring | Potential applications in diverse therapeutic areas |

This table illustrates how the specific combination of bromination and cyclopropyl substitution in this compound influences its biological activity compared to other derivatives.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer demonstrated that treatment with this compound resulted in a significant decrease in tumor size and improved overall survival rates compared to standard chemotherapy regimens.

- Combination Therapy : Research has explored the effects of combining this compound with other chemotherapeutic agents. Results indicated enhanced antitumor effects when used in conjunction with established drugs like doxorubicin and cisplatin .

Eigenschaften

IUPAC Name |

4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S/c11-7-2-1-3-8-9(7)13-10(14-8)12-6-4-5-6/h1-3,6H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMYSJZBOAOZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC3=C(S2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.